molecular formula C20H17N3O2S2 B2507093 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1211746-07-4

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2507093
CAS RN: 1211746-07-4
M. Wt: 395.5
InChI Key: TUWRCRKEVHEABC-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic molecule that likely exhibits biological activity due to the presence of the benzothiazole moiety, which is a common feature in various pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves cyclization reactions and the formation of amide bonds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT. For example, the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was elucidated using X-ray diffraction and compared with DFT optimized geometry . These techniques could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The reactivity of such compounds is influenced by the substituents on the benzothiazole ring. For instance, the synthesis of novel antimicrobial agents involved the formation of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides . The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy group and the additional thiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined experimentally and can be influenced by the molecular structure. For example, the presence of a trifluoromethyl group in a benzamide derivative significantly affected its inhibitory activity against stearoyl-CoA desaturase-1 . The physical and chemical properties of this compound would need to be experimentally determined to understand its potential applications better.

Scientific Research Applications

Synthesis and Characterization

The compound N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is involved in various chemical synthesis processes. One study detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the role of related thiazole compounds in generating a wide range of chemical derivatives. These derivatives were obtained by reacting ethyl 2-(benzo[d]thiazol-2-yl)acetate with different arylidinemalononitrile derivatives. The structures of the synthesized compounds were confirmed using elemental analysis and spectroscopic data, emphasizing the importance of meticulous characterization in chemical research (Mohamed, 2021).

Anticancer Properties

Research has also focused on the anticancer potential of compounds related to this compound. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against several cancer cell lines. Most compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial Activities

The antimicrobial properties of thiazole derivatives, including those structurally related to this compound, have been extensively studied. One study synthesized a series of (benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (benzo[d]thiazol-2-yl)cyclohexanecarbothioamides, evaluating them for cytotoxic and antimicrobial activities. Several compounds demonstrated significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and other fungi (Nam et al., 2010).

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-25-15-8-6-13(7-9-15)19-22-14(12-26-19)10-11-21-18(24)20-23-16-4-2-3-5-17(16)27-20/h2-9,12H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWRCRKEVHEABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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